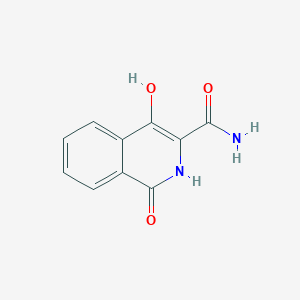

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a heterocyclic compound with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is part of the isoquinoline family, known for its diverse biological activities and applications in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide can be achieved through multiple steps. One common method involves the use of phosphorus pentachloride and trichlorophosphate at 130°C for 1 hour, followed by treatment with ammonia in water at 40-50°C for 5 hours . Another method includes the use of ammonium hydroxide for 48 hours at ambient temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multi-step synthesis involving common reagents and conditions, such as sodium ethoxide, concentrated hydrochloric acid, and dimethylformamide, suggests that scalable production is feasible .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation to form quinoline derivatives, a process driven by the electron-rich isoquinoline core. Under oxidative conditions:

-

The hydroxyl group at position 4 and the carbonyl group at position 1 participate in electron transfer, leading to ring aromatization.

-

Common oxidizing agents include peroxides and transition-metal catalysts, though specific conditions for this compound require further characterization.

Substitution Reactions

The carboxamide group (-CONH₂) and hydroxyl group (-OH) serve as nucleophilic sites for substitution:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., NaH/DMF) to form N- or O-substituted derivatives.

-

Phosphorylation : Treatment with POCl₃ at elevated temperatures (130°C) facilitates chlorination at position 4, as demonstrated in analogous methyl ester derivatives .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, 130°C, 10 min | 4-Chloroisoquinoline-3-carboxamide | 87–90% |

Tautomerization and Rearrangement

In solution, the compound undergoes tautomerization and subsequent α-ketol-type rearrangements :

-

Tautomerization : Shifts between keto (1-oxo) and enol (4-hydroxy) forms (Figure 1A).

-

Hydroxylation : Autooxidation via radical intermediates generates hydroperoxide species, which decompose to hydroxy derivatives.

-

Rearrangement : The α-ketol rearrangement migrates substituents (e.g., ethoxycarbonyl groups) from C-3 to C-4, forming homophthalimide derivatives (Figure 1B).

Key Mechanistic Steps :

-

Radical initiation by molecular oxygen forms peroxy intermediates.

-

Homolytic cleavage of hydroperoxides yields alkoxy radicals.

-

Intramolecular migration of substituents stabilizes the final product .

Hydrogen Bonding and Stability

-

The hydroxyl group participates in hydrogen bonding, influencing solubility and crystallization behavior .

-

Stability under acidic/basic conditions depends on pH:

-

Acidic : Protonation of the carbonyl oxygen enhances electrophilicity.

-

Basic : Deprotonation of the hydroxyl group increases nucleophilic reactivity.

-

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a series of synthesized compounds showed effective inhibition against PANC-1 (pancreatic cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells, with GI50 values ranging from 0.15 to 1.4 μM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isoquinoline scaffold could enhance biological potency.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV. A study highlighted the design of new compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, which showed promising anti-HIV activity. The modifications aimed to improve the efficacy of these compounds against HIV integrase, a critical enzyme in the viral lifecycle .

Dopamine Receptor Modulation

Research indicates that certain derivatives of isoquinoline compounds act as positive allosteric modulators of dopamine receptors. This activity is particularly relevant for conditions such as Parkinson's disease and schizophrenia. Compounds derived from this compound have shown potential in enhancing cognitive function and alleviating symptoms associated with these disorders .

Antibacterial Activity

The antibacterial properties of this compound have been explored as well. Studies have reported that derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein production .

Synthesis and Structure Optimization

The synthesis of this compound involves multiple synthetic routes that allow for structural modifications to enhance biological activity. Techniques such as peptide coupling and molecular docking studies are employed to optimize the pharmacophore for better interaction with biological targets .

Case Studies

作用机制

The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .

相似化合物的比较

- 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

- 1-Hydroxy-3-oxo-6,7-dihydro-3H-pyrido[3,2,1-ij]quinoline-2-carboxylate

Uniqueness: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific structural features, such as the presence of a hydroxyl group at the 4-position and a carboxamide group at the 3-position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

生物活性

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The compound features a hydroxyl group, a carbonyl group, and an amide functional group, which are critical for its interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably, some derivatives have been designed as inhibitors for the hepatitis C virus (HCV) NS5B polymerase. These compounds demonstrate competitive inhibition by mimicking substrates involved in viral replication.

Anticancer Potential

Studies have shown that certain isoquinoline derivatives possess anticancer activity. For instance, compounds related to 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline have been evaluated for their effects on various human cancer cell lines. In vitro assays revealed promising antiproliferative effects against leukemia and breast cancer cell lines, indicating potential for further development as anticancer agents .

The mechanism of action for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives often involves the inhibition of key enzymes in metabolic pathways. For example, docking studies have suggested that these compounds can effectively bind to enzymes critical for viral replication and cancer cell proliferation .

Inhibition Studies

A series of studies have quantitatively assessed the inhibitory effects of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline derivatives on various biological targets:

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| 11c | HCV NS5B Polymerase | 5.9 | Moderate Inhibitory Activity |

| 3l | PARP1 | 156 | Potent Inhibition |

| N/A | Cancer Cell Lines (HL-60) | N/A | Promising Antiproliferative Activity |

These results highlight the compound's potential across multiple therapeutic areas.

Structural Variations

The biological activity of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline can be enhanced through structural modifications. For example, the introduction of different substituents on the isoquinoline core has been shown to alter pharmacokinetic properties and improve binding affinity to target enzymes .

属性

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXVQOAFBNLVDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。